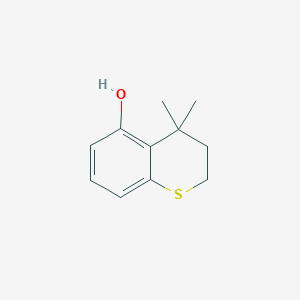

4,4-Dimethylthiochroman-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

4,4-dimethyl-2,3-dihydrothiochromen-5-ol |

InChI |

InChI=1S/C11H14OS/c1-11(2)6-7-13-9-5-3-4-8(12)10(9)11/h3-5,12H,6-7H2,1-2H3 |

InChI Key |

XHQBPMQCSFKDKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCSC2=CC=CC(=C21)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Dimethylthiochroman 5 Ol and Analogues

Cyclization and Annulation Strategies for Thiochroman (B1618051) Ring Formation

The formation of the thiochroman ring is the cornerstone of synthesizing 4,4-dimethylthiochroman-5-ol. This is typically achieved through cyclization and annulation reactions, which can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful method for forming the thiochroman ring, where a suitably substituted linear precursor undergoes ring closure. A common approach involves the acid-catalyzed cyclization of a phenyl-3-methylbut-2-enyl sulfide (B99878) derivative. For instance, the synthesis of 4,4-dimethylthiochroman (B1599648) can be achieved by reacting thiophenol with 1-bromo-3-methyl-2-butene to form phenyl-3-methylbut-2-enyl sulfide, which is then cyclized in the presence of a strong acid catalyst like a mixture of phosphorus pentoxide and phosphoric acid. google.com This electrophilic aromatic substitution reaction proceeds via the formation of a carbocation on the prenyl group, which then attacks the aromatic ring to form the six-membered heterocyclic ring.

Another intramolecular approach involves the cyclization of 2-NH-sulfonimidoyl anilines to form thiadiazine 1-oxides, which are structurally related to thiochromans. nih.gov This acid-catalyzed hydrolysis and intramolecular cyclization of N-cyano sulfoximines provides a route to fused heterocyclic systems. nih.gov While not a direct synthesis of thiochromans, the principles of intramolecular cyclization involving a sulfur-containing group and an aromatic ring are demonstrated.

Intermolecular Annulation Reactions

Intermolecular annulation reactions involve the construction of the thiochroman ring from two or more separate molecules. A notable example is the [3+3] annulation of aminocyclopropanes with thiophenols to synthesize 4-amino thiochromans. nih.gov This one-pot synthesis proceeds under mild conditions with good functional group tolerance and results in the formation of the thiochroman core with complete regioselectivity. nih.gov

Another strategy involves the [4+2] cycloaddition (Diels-Alder reaction) to form thiopyran derivatives, which are precursors to thiochromans. nih.gov These reactions can be either intermolecular or intramolecular and can proceed through concerted or stepwise mechanisms. nih.gov The use of thiocarbonyl compounds as dienophiles or dienes in these reactions provides a versatile route to six-membered sulfur-containing heterocycles. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches for Functionalized Thiochromans

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized thiochromans, allowing for the introduction of various substituents onto the thiochroman scaffold. The Sonogashira coupling reaction, for instance, has been utilized in the synthesis of Tazarotene, a drug containing the 4,4-dimethylthiochroman moiety. google.comacs.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of 4,4-dimethylthiochroman, an ethynyl (B1212043) group can be introduced at the 6-position of the thiochroman ring, which can then be further functionalized. google.comgoogle.com

A general process for the preparation of 4,4-dimethyl-6-ethynylthiochroman involves the reaction of 4,4-dimethyl-6-acetylthiochroman with dimethyl formamide (B127407) and phosphorous oxychloride to form a β-chloro vinylaldehyde, which is then treated with sodium hydroxide. google.com The starting 4,4-dimethyl-6-acetylthiochroman can be prepared by the Friedel-Crafts acylation of 4,4-dimethylthiochroman. google.com

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. nih.gov This cross-coupling strategy, employing a combination of a Lewis acid and a palladium(II) catalyst with a suitable ligand like XPhos, provides a flexible method for creating diverse thioflavone libraries. nih.gov

| Reaction Type | Key Reagents | Product | Reference |

| Intramolecular Cyclization | Phenyl-3-methylbut-2-enyl sulfide, P₂O₅, H₃PO₄ | 4,4-Dimethylthiochroman | google.com |

| [3+3] Annulation | Aminocyclopropanes, Thiophenols | 4-Amino thiochromans | nih.gov |

| Sonogashira Coupling | 6-Ethynyl-4,4-dimethylthiochroman (B53520), Aryl halide | 6-Arylalkynyl-4,4-dimethylthiochroman | google.com |

| Suzuki-Miyaura Coupling | 2-Sulfinyl-thiochromones, Arylboronic acids | 2-Aryl-4H-thiochromen-4-ones | nih.gov |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving regioselectivity and stereoselectivity is crucial for the synthesis of complex molecules like this compound. This involves controlling the position of substituents on the thiochroman ring and the spatial arrangement of atoms.

Control of Stereochemistry in Chiral Thiochroman Derivatives

The synthesis of enantioenriched thiochroman derivatives often employs asymmetric catalysis. An organocatalytic enantioselective tandem Michael addition–Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes has been developed to synthesize 2,3,4-trisubstituted thiochromanes. nih.gov This reaction, catalyzed by cupreine, affords chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivities and enantioselectivities, which can be further enhanced through recrystallization. nih.gov The resulting nitro compound can be reduced to the corresponding amino derivative, providing access to biologically active thiochromane analogues. nih.gov

For chromans, which are oxygen analogues of thiochromans, a nickel-catalyzed asymmetric stereoselective intramolecular reductive cyclization of aryl chained alkynones has been reported to produce chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters. This method utilizes a P-chiral monophosphine ligand and triethylsilane as a reductant, achieving excellent yields and enantioselectivities. Such strategies could potentially be adapted for the synthesis of chiral thiochroman derivatives.

Green Chemistry and Sustainable Synthesis Innovations for Thiochromans

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of thiochroman synthesis, this involves the use of greener catalysts, solvents, and reaction conditions.

Recent developments in the synthesis of thiochromenes have highlighted the use of greener catalysts like iron catalysts for chemoselective synthesis. rsc.org One-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids represents a green approach by reducing the number of steps and minimizing waste from intermediate purification. preprints.orgpreprints.org This method works well with a variety of substrates and offers advantages in terms of time and cost savings. preprints.orgpreprints.org

The use of organocatalysis, as seen in the synthesis of 2,3,4-trisubstituted thiochromanes, is also a step towards greener synthesis as it avoids the use of heavy metals. nih.govrsc.org Furthermore, exploring reactions in environmentally benign media can contribute to the sustainability of thiochroman synthesis.

| Green Chemistry Approach | Example | Benefit | Reference |

| Greener Catalysts | Iron catalysts for thiochromene synthesis | Reduced toxicity compared to heavy metal catalysts | rsc.org |

| One-Pot Synthesis | Thiochromones from 3-(arylthiol)propanoic acids | Increased efficiency, reduced waste | preprints.orgpreprints.org |

| Organocatalysis | Cupreine-catalyzed synthesis of trisubstituted thiochromanes | Avoidance of heavy metals | nih.gov |

Biocatalytic Transformations for Thiochroman Derivative Synthesis

The burgeoning field of biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the production of complex chiral molecules like thiochroman derivatives. nih.gov Enzymes and whole-cell systems provide remarkable regio- and stereoselectivity, operating under mild reaction conditions, which is particularly advantageous for the synthesis of pharmacologically relevant compounds. nih.govmdpi.com While direct biocatalytic synthesis of this compound is not yet extensively documented, research into the biotransformation of analogous thiochroman structures provides significant insights into the potential of these methods.

A notable example is the biotransformation of (±)-thiochroman-4-ol and its derivatives using marine-derived fungi. mdpi.com These microorganisms have demonstrated the ability to catalyze a variety of transformations on the thiochroman scaffold, including oxidation and the formation of stereoisomers. mdpi.com Such processes highlight the potential for creating diverse thiochroman-based molecules through biocatalysis. nih.gov

Detailed research findings from the biotransformation of (±)-thiochroman-4-ol using the marine-derived fungus Emericellopsis maritima BC17 have shown the production of several derivatives. The biotransformation of (±)-thiochroman-4-ol yielded syn-(±)-thiochroman-4-ol 1-oxide, anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide, and thiochroman-4-one. mdpi.com This demonstrates the capability of the fungal enzymes to perform both S-oxidation and alcohol oxidation.

Similarly, the fungus Purpureocillium lilacinum BC17-2 has also been employed in the biotransformation of (±)-thiochroman-4-ol and (±)-6-chlorothiochroman-4-ol. mdpi.com The biotransformation of (±)-6-chlorothiochroman-4-ol by this fungus resulted in the formation of several products, including a novel compound, 1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol, which likely arises from hydroxylation, ring cleavage, reduction, and methylation. nih.govmdpi.com

These biocatalytic approaches are not limited to fungal transformations. The broader field of biocatalysis has seen the successful application of isolated enzymes, such as ketoreductases (KREDs) and lipases, for the synthesis of chiral alcohols and other functionalized molecules. nih.govnih.gov KREDs are particularly relevant as they can catalyze the stereoselective reduction of prochiral ketones to produce chiral alcohols, a key structural feature of this compound. nih.govnih.gov Lipases are widely used for the kinetic resolution of racemic alcohols, offering a pathway to enantiomerically pure compounds. nih.gov Although specific applications of these enzymes for the synthesis of this compound have not been detailed, their proven efficacy in generating chiral hydroxylated compounds suggests a strong potential for their use in the synthesis of this target molecule and its analogues.

The data from these studies underscore the potential of biocatalysis in generating a library of thiochroman derivatives with high stereoselectivity. The ability of microorganisms to perform complex chemical transformations in a single pot under environmentally benign conditions makes this a promising avenue for the future synthesis of novel thiochroman-based compounds. nih.gov

Table 1: Biotransformation Products of (±)-Thiochroman-4-ol by Marine-Derived Fungi

| Biocatalyst | Substrate | Product(s) |

| Emericellopsis maritima BC17 | (±)-Thiochroman-4-ol | syn-(±)-Thiochroman-4-ol 1-oxide |

| anti-(1R,4R)-(–)-Thiochroman-4-ol 1-oxide | ||

| Thiochroman-4-one | ||

| Purpureocillium lilacinum BC17-2 | (±)-6-Chlorothiochroman-4-ol | 1-(5-Chloro-2-(methylthio)phenyl)propane-1,3-diol |

| And other oxidized derivatives |

Chemical Reactivity and Mechanistic Pathways of 4,4 Dimethylthiochroman 5 Ol

Reactivity of the Thiochroman (B1618051) Ring System and the Hydroxyl Group

The thiochroman scaffold is a versatile heterocyclic system whose reactivity is influenced by the presence of the sulfur atom and the aromatic ring. rsc.org The sulfur atom, with its available lone pairs of electrons, can act as a nucleophilic center. rsc.orgtojqi.net Its electronic properties play a significant role in the reactivity of the molecule, influencing its behavior in both electrophilic and nucleophilic substitution reactions. rsc.org The fusion of the thiopyran ring to a benzene (B151609) ring means the system can undergo electrophilic aromatic substitution. The sulfur atom generally directs electrophilic attack to the positions ortho and para to it, activating the aromatic ring. organicchemistrytutor.com

The hydroxyl group at the C-5 position is a key functional group that influences the molecule's properties. While hydroxyl groups are not spontaneously reactive towards many functional groups on biomolecules, they can be activated for covalent coupling through various chemical reactions. spherotech.com This allows for the synthesis of a wide range of derivatives. The hydroxyl group can also participate in hydrogen bonding, which can influence the molecule's conformation and interactions with its environment. In related thiochromanols, the hydroxyl group can be oxidized to a ketone. google.com

Oxidative Transformations of the Sulfur Atom and its Impact on Molecular Properties

A primary site of reactivity in the thiochroman ring is the sulfur atom, which can exist in various oxidation states. rsc.orgtojqi.net The thioether can be readily oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (S,S-dioxide). rsc.org This transformation significantly alters the molecule's properties, including polarity, solubility, and steric profile. The introduction of oxygen atoms to the sulfur increases its electron-withdrawing nature, which can deactivate the aromatic ring towards electrophilic substitution.

The oxidation state of the sulfur atom has been shown to be critical for the biological efficacy of thiochroman derivatives. rsc.orguj.ac.za In many cases, the sulfoxide and sulfone analogs exhibit enhanced or different biological activities compared to the parent sulfide (B99878). rsc.org For instance, the oxidation of thiochroman-4-ones to their sulfone derivatives has been a strategy in the development of potential leishmanicidal agents. nih.gov

Various reagents can be employed for the oxidation of the sulfur atom in thiochromans. Common laboratory oxidants include hydrogen peroxide, Oxone, and isoamyl nitrite. nih.govresearchgate.net Biotransformation using microorganisms also provides a stereoselective route to oxidized products. For example, the biotransformation of thiochroman-4-ol (B1596091) using the fungus Penicillium lilacinum yields both syn- and anti-thiochroman-4-ol 1-oxides as well as the thiochroman-4-ol 1,1-dioxide (sulfone). mdpi.com This enzymatic process can exhibit high enantioselectivity. mdpi.com

Table 1: Examples of Oxidative Transformations on the Thiochroman Scaffold

| Starting Material | Reagent/Catalyst | Product(s) | Reference |

| Thiochroman-4-ones | Isoamyl nitrite | Thiochroman-3,4-diones | researchgate.net |

| Thiochroman-4-ol | Penicillium lilacinum (fungus) | syn-(1R,4S)-Thiochroman-4-ol 1-oxide, anti-(1R,4R)-Thiochroman-4-ol 1-oxide, Thiochroman-4-ol 1,1-dioxide | mdpi.com |

| Thiochroman-4-ol | o-Iodoxybenzoic acid/DMSO | Thiochroman-4-one (sulfur is not oxidized) | google.com |

| Thiochromanones | Oxone® | Thiochromanone sulfones | nih.gov |

| 3-Methylthiochroman-4-one | Urea hydrogen peroxide (UHP) | 3-Methylthiochroman-4-one 1-oxide |

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 4,4-Dimethylthiochroman-5-ol can be understood in terms of its electrophilic and nucleophilic sites.

Electrophilic Reactivity: The aromatic ring of the thiochroman system is susceptible to electrophilic aromatic substitution (EAS). organicchemistrytutor.com The sulfur atom acts as an activating group, donating electron density to the ring via resonance. This makes the ring nucleophilic and reactive towards electrophiles. organicchemistrytutor.com The general mechanism for EAS proceeds through a two-step process: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com The formation of the thiochroman ring itself can be achieved via an intramolecular electrophilic aromatic substitution, highlighting the reactivity of the benzene portion of the precursor molecule. researchgate.netresearchgate.net

Nucleophilic Reactivity: The molecule possesses two primary nucleophilic centers: the sulfur atom and the oxygen of the hydroxyl group. The sulfur atom's lone pairs make it a potent nucleophile, capable of reacting with electrophiles. rsc.orgtojqi.net The hydroxyl group can also act as a nucleophile, particularly when deprotonated to form an alkoxide. This nucleophilicity is central to the derivatization reactions at the C-5 position. In a broader context, nucleophilic aromatic substitution (SNAr) on thiochroman systems is possible, especially if the aromatic ring is substituted with strong electron-withdrawing groups or contains a leaving group like a halogen. nih.gov

Derivatization Reactions at C-5 Hydroxyl and Other Positions

The functional groups of this compound allow for a variety of derivatization reactions, enabling the synthesis of diverse analogs for further study.

Reactions at the C-5 Hydroxyl Group: The secondary alcohol at C-5 can be readily derivatized. A common reaction is esterification. For analytical purposes, such as determining enantiomeric purity, thiochromanols are derivatized with chiral reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters that can be distinguished by NMR spectroscopy or chromatography. mdpi.comtandfonline.com

Reactions at Other Positions: The thiochroman skeleton can be functionalized at various other positions. The aromatic ring is a prime target for modification. A notable example is the Sonogashira coupling reaction, which has been used to introduce an ethynyl (B1212043) group at the C-6 position of the 4,4-dimethylthiochroman (B1599648) core. researchgate.net This reaction, typically catalyzed by palladium and copper complexes, is a key step in the synthesis of the retinoid drug Tazarotene, which features the 4,4-dimethylthiochroman skeleton. researchgate.netnih.gov This demonstrates that the aromatic ring can be functionalized even with the gem-dimethyl group at C-4. Furthermore, reactions on related thiochromene systems show that the C-4 position can be brominated and subsequently converted to a lithio derivative, which can then react with various electrophiles to introduce new substituents. researchgate.net

Table 2: Examples of Derivatization Reactions on the Thiochroman Scaffold

| Position(s) | Reaction Type | Reagent(s) | Product Type | Reference |

| C-5 -OH | Esterification (for analysis) | Mosher's acid (or its acyl chloride) | Diastereomeric MPA esters | mdpi.comtandfonline.com |

| C-6 | Sonogashira Coupling | Ethyl 6-chloronicotinate, Pd/Cu catalyst, base | 6-Alkynyl-substituted thiochroman (Tazarotene) | researchgate.netnih.gov |

| C-4 (on 2H-thiochromene) | Bromination / Lithiation | PBr₃, then n-BuLi | 4-Lithio-2H-thiochromene intermediate | researchgate.net |

| Aromatic Ring | Electrophilic Substitution | General electrophiles (e.g., halogens, acyl chlorides with Lewis acid) | Aryl-substituted thiochromans | organicchemistrytutor.comresearchgate.net |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions provides insight into the intrinsic properties of this compound.

Sulfur Oxidation: The oxidation of thioethers like the one in the thiochroman ring generally proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant (e.g., a peroxy acid or hydrogen peroxide). nih.gov This forms a transient intermediate that then resolves to the sulfoxide. Further oxidation to the sulfone follows a similar pathway.

Electrophilic Aromatic Substitution (EAS): The mechanism involves the formation of a positively charged intermediate known as a sigma complex or arenium ion, where the electrophile has attached to the ring, temporarily disrupting its aromaticity. masterorganicchemistry.com This step is typically the rate-determining step. masterorganicchemistry.com A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromatic pi system. masterorganicchemistry.combyjus.com

Derivatization of the Hydroxyl Group: Esterification of the C-5 hydroxyl group, for example with an acid chloride, follows a nucleophilic acyl substitution mechanism. The hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the final ester product.

Palladium-Catalyzed Cross-Coupling: The mechanism of the Sonogashira reaction is a well-established catalytic cycle involving a palladium catalyst. The cycle typically includes steps of oxidative addition of the aryl halide (e.g., at C-6) to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4,4 Dimethylthiochroman 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopysemanticscholar.orguni-muenchen.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. emerypharma.com High-resolution instruments allow for precise measurement of chemical shifts and coupling constants, which are essential for detailed structural analysis. semanticscholar.org

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most critical data for assigning the core structure of 4,4-Dimethylthiochroman-5-ol.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The gem-dimethyl protons at the C4 position would typically appear as two separate singlets in the aliphatic region due to their distinct spatial relationship with the hydroxyl group on the adjacent aromatic ring. The methylene (B1212753) protons at C2 and C3 would present as multiplets, likely complex due to their proximity to the stereogenic sulfur atom and each other. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, with their splitting patterns (e.g., doublets, triplets) revealing their substitution pattern and coupling relationships. The hydroxyl proton (5-OH) would typically be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. libretexts.org For this compound, eleven distinct signals are expected. The carbons of the two methyl groups at C4 would appear at the high-field (upfield) end of the spectrum. The quaternary carbon C4 itself would also be in the aliphatic region. The methylene carbons, C2 and C3, would resonate at slightly more downfield shifts. The aromatic carbons would produce several signals in the characteristic 125-150 ppm range, with the carbon bearing the hydroxyl group (C5) being shifted further downfield due to the oxygen's deshielding effect.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| (CH₃)₂-C4 | 1.2 - 1.5 | Two singlets |

| -CH₂- (C2, C3) | 2.5 - 3.5 | Multiplets |

| Ar-H | 6.5 - 7.5 | Multiplets |

¹³C NMR

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| (CH₃)₂-C4 | 25 - 35 |

| C4 | 35 - 45 |

| C2, C3 | 20 - 40 |

| Aromatic C | 120 - 150 |

While ¹⁹F NMR is not applicable to this compound as it contains no fluorine, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra. semanticscholar.orgjeol.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.comcreative-biostructure.com It would reveal correlations between the C2 and C3 methylene protons and among the neighboring protons on the aromatic ring, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the ¹H and ¹³C spectra, respectively. creative-biostructure.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu HMBC is crucial for identifying connectivity across quaternary carbons (which have no attached protons). For instance, it would show correlations from the gem-dimethyl protons to both the C4 and C3 carbons, and from aromatic protons to the quaternary carbons of the benzene ring, piecing together the entire molecular skeleton. columbia.edunptel.ac.in

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysissemanticscholar.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₄OS), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. nih.gov Key fragment ions for this compound would likely arise from:

Loss of a methyl group ([M-CH₃]⁺).

Loss of a water molecule from the hydroxyl group ([M-H₂O]⁺).

Cleavage of the thiochroman (B1618051) ring, leading to characteristic fragments that help confirm the core structure.

Table 2: HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₅OS⁺ | 195.0838 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysisuni-muenchen.de

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. uni-muenchen.de

The IR spectrum of this compound is expected to display several characteristic absorption bands:

A strong, broad band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

Multiple sharp bands between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, corresponding to aromatic and aliphatic C-H stretching vibrations, respectively.

Absorption bands in the 1600-1450 cm⁻¹ region, indicative of C=C stretching vibrations within the aromatic ring.

A C-O stretching vibration, typically appearing in the 1260-1000 cm⁻¹ range.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3400 - 3200 | O-H stretch (alcohol) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 3000 - 2850 | C-H stretch (aliphatic) |

| 1600 - 1450 | C=C stretch (aromatic) |

X-ray Crystallography for Definitive Three-Dimensional Molecular Structureresearchgate.netacs.orgwikipedia.org

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. wikipedia.org By diffracting X-rays off a single crystal, one can calculate the electron density map and build an exact model of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For this compound, a single-crystal X-ray analysis would provide the definitive proof of its structure. Analysis of related thiochroman structures suggests that the sulfur-containing heterocyclic ring would likely adopt a distorted half-chair conformation. lookchem.com This technique would also unambiguously establish the relative stereochemistry and conformation of the entire molecule in the crystalline state. acs.orglookchem.com

Computational Chemistry and Theoretical Investigations of 4,4 Dimethylthiochroman 5 Ol

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical studies are fundamental in elucidating the electronic and structural properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for the study of organic molecules of moderate size.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4,4-Dimethylthiochroman-5-ol, DFT can be employed to predict a variety of molecular and electronic properties. The B3LYP hybrid functional is a commonly used method that has been shown to provide accurate results for many organic compounds. mdpi.com

By performing DFT calculations, one can obtain optimized molecular geometry, bond lengths, and bond angles. Furthermore, electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap can be determined. These properties are crucial for understanding the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Predicted Molecular Properties of this compound using DFT

| Property | Predicted Value |

|---|---|

| Optimized Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction, including the structures of transition states and intermediates. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.

The process involves locating the transition state structures, which are saddle points on the potential energy surface, and then calculating the activation energy for the reaction. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes. For instance, in reactions involving the hydroxyl group or the thiochroman (B1618051) ring, computational methods can help predict the regioselectivity and stereoselectivity of the outcomes.

Molecular Dynamics and Conformational Analysis

The thiochroman ring system in this compound is not planar and can adopt various conformations. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the different possible shapes a molecule can assume and their relative stabilities.

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior. This can reveal the preferred conformations of the thiochroman ring and the orientation of the dimethyl and hydroxyl substituents. Conformational analysis, on the other hand, systematically explores the potential energy surface to identify all stable conformers and the energy barriers between them. This knowledge is important as the conformation of a molecule can significantly influence its biological activity and physical properties.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling in computational chemistry uses calculated molecular descriptors to forecast the chemical reactivity and selectivity of a compound. For this compound, various quantum chemical descriptors can be calculated to predict its behavior in different chemical environments.

These descriptors include electrostatic potential maps, which indicate the regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack. Fukui functions can also be calculated to provide a more quantitative measure of the reactivity of different atomic sites within the molecule. By analyzing these descriptors, one can predict, for example, where the molecule is most likely to be protonated or where it might react with an electrophile. This predictive capability is a cornerstone of modern chemical research, enabling the rational design of new molecules and reactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4-dimethyl-6-bromothiochromane S-oxide |

| 2-methyl-3-butyn-2-ol |

| 6-chloronicotinic acid ethyl ester |

| tazarotene |

| 4,4-dimethylthiochroman (B1599648) |

| (Z)-3-ethylidene-5,7-dimethylthiochroman-4-one |

| 2-propenesulfenic acid |

| allyl mercaptan |

| allicin |

| alliin |

| dopaquinone |

| l-cysteine |

| cysteinyldopa |

| 3,4-Dimethyl-2,5-dihydrothiophen-1,1-dioxide |

| 1,2,3-thiadiazoline |

| 4,5-Dihydro-1H-imidazole-2-thiol |

Strategic Applications in Organic Synthesis and Material Science

Role as a Precursor in Diverse Heterocyclic Compound Synthesis

Thiochroman (B1618051) derivatives, especially thiochroman-4-ones, are highly valued as starting materials for the synthesis of a wide array of other heterocyclic systems. researchgate.netresearcher.life Their chemical structure contains multiple reactive sites that can be selectively manipulated to build new rings. The ketone group in thiochroman-4-one, for instance, is a versatile handle for condensation reactions with various binucleophiles, leading to the formation of fused heterocyclic rings.

Research has demonstrated that thiochroman-4-ones can be effectively converted into a range of medicinally relevant heterocyclic compounds. nih.gov These transformations often involve reactions at the C-3 position and the C-4 carbonyl group. For example, condensation with hydrazine (B178648) derivatives yields pyrazoles, while reaction with hydroxylamine (B1172632) leads to isoxazoles. nih.gov The thiochroman moiety can be seen as a foundational structure upon which other heterocyclic rings are assembled. This approach allows for the creation of diverse molecular libraries for biological screening. uj.ac.za The synthesis of pyranotetrahydroquinolines and chromenoquinolines has also been achieved using methodologies developed for thiochroman synthesis. uj.ac.za

The following table summarizes some of the key heterocyclic systems derived from thiochroman precursors:

| Precursor Type | Reagent/Condition | Resulting Heterocycle | Reference |

| Thiochroman-4-one | Hydrazine derivatives | Pyrazole | nih.gov |

| Thiochroman-4-one | Hydroxylamine | Isoxazole | nih.gov |

| Thiochroman-4-one | Various binucleophiles | Pyrimidines, Thiazoles, Imidazoles | researchgate.net |

| 2-Deoxy-2-C-iodomethyl glucosides / Thiophenolate | Intramolecular Friedel-Crafts Alkylation | Thiochromans, Pyranotetrahydroquinolines | uj.ac.za |

These synthetic strategies underscore the value of the thiochroman skeleton as a versatile platform for generating structural diversity in heterocyclic chemistry.

Building Block in the Construction of Functionalized Scaffolds

The term "scaffold" in chemistry refers to a core molecular framework upon which various functional groups can be appended to create a family of related compounds. The thiochroman ring system is an exemplary scaffold, particularly in medicinal chemistry and material science. rsc.orgnih.gov Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituents, which is crucial for specific interactions with biological targets or for creating ordered materials.

The 4,4-dimethylthiochroman (B1599648) unit, in particular, is a key building block in the synthesis of complex molecules. For instance, (4,4-dimethylthiochroman-6-yl)magnesium bromide, a Grignard reagent derived from the parent scaffold, serves as a nucleophilic building block to be incorporated into larger structures. uni-muenchen.de This reagent has been used in the synthesis of functionalized azetidines, demonstrating how the thiochroman scaffold can be linked to other important heterocyclic motifs. uni-muenchen.de

The utility of thiochroman derivatives as scaffolds is further highlighted by their incorporation into diverse molecular libraries designed for drug discovery. rsc.org By systematically modifying the substitution pattern on the aromatic ring or the heterocyclic portion of the thiochroman core, chemists can fine-tune the physicochemical and biological properties of the resulting molecules. This modular approach is central to modern drug development and materials science. ijrar.org

Development of Advanced Synthetic Methodologies Utilizing Thiochroman Derivatives

The chemical community continuously seeks to develop more efficient, selective, and sustainable synthetic methods. Thiochroman derivatives have played a role as both targets and tools in the advancement of such methodologies.

One significant area of development is in transition-metal-catalyzed cross-coupling reactions. A concise and efficient strategy has been developed for constructing 2-aryl-4H-thiochromen-4-one derivatives using a palladium-catalyzed cross-coupling reaction between 2-sulfinyl-thiochromones and arylboronic acids. nih.gov This method provides a flexible route to a wide range of functionally substituted thioflavone scaffolds. nih.gov

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another critical methodology where thiochroman derivatives feature prominently. This reaction is a cornerstone of the industrial synthesis of the drug Tazarotene, where 6-ethynyl-4,4-dimethylthiochroman (B53520) is coupled with an ethyl 6-chloronicotinate. researchgate.netresearchgate.net The development of efficient catalysts and reaction conditions for this specific transformation has been a focus of process chemistry research. researchgate.net

Furthermore, novel cyclization strategies have been explored to synthesize the thiochroman ring system itself. These include intramolecular Friedel-Crafts reactions, which are a classic method, as well as more modern approaches like microwave-assisted cyclisation of β-arylthiopropanoic acids. uj.ac.zaijrar.org Biotransformation, using fungal strains to perform stereoselective oxidations or reductions on the thiochroman core, represents an emerging green chemistry approach to producing enantiomerically enriched derivatives. nih.gov

Industrial Synthetic Routes for Key Chemical Intermediates

The industrial relevance of 4,4-dimethylthiochroman derivatives is best exemplified by their role as key intermediates in the synthesis of Tazarotene. google.comresearchgate.net Tazarotene, chemically known as ethyl 6-[2-(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate, is a third-generation topical retinoid used for treating psoriasis and acne. google.comgoogle.com Several industrial processes have been developed to produce this active pharmaceutical ingredient, with a central focus on the efficient construction of the key intermediate, 6-ethynyl-4,4-dimethylthiochroman.

One common industrial strategy begins with 4,4-dimethylthiochroman, which is subjected to Friedel-Crafts acylation to introduce an acetyl group at the 6-position, yielding 4,4-dimethyl-6-acetylthiochroman. google.com This ketone is then converted to the terminal alkyne. An improved process involves reacting the acetyl derivative with a chlorinating agent like phosphorus pentachloride to form a geminal dichloro intermediate, 6-(1,1-dichloroethyl)-4,4-dimethylthiochroman. google.com Subsequent treatment with a strong base, such as n-butyl lithium or potassium tert-butoxide, eliminates two molecules of HCl to generate the desired 6-ethynyl-4,4-dimethylthiochroman. google.com

Another patented route involves the use of 4,4-dimethyl-6-bromothiochromane S-oxide as a key starting material. google.com This compound undergoes a palladium-mediated coupling reaction with 2-methyl-3-butyn-2-ol, followed by deprotection under basic conditions to yield 4,4-dimethyl-6-ethynylthiochromane-S-oxide. The final step to the key intermediate is a deoxygenation of the sulfoxide (B87167), for example with phosphorus trichloride. google.com

These multi-step syntheses are optimized for large-scale production, focusing on cost-effective reagents, high yields, and process safety. The following table outlines a representative industrial synthesis pathway for a key Tazarotene intermediate.

| Starting Material | Key Transformation | Reagent(s) | Intermediate Product | Reference |

| 4,4-Dimethyl-6-acetylthiochroman | Chlorination | Phosphorus pentachloride (PCl₅) | 6-(1,1-Dichloroethyl)-4,4-dimethylthiochroman | google.com |

| 6-(1,1-Dichloroethyl)-4,4-dimethylthiochroman | Dehydrochlorination | n-Butyl lithium or Potassium tert-butoxide | 6-Ethynyl-4,4-dimethylthiochroman | google.com |

| 4,4-Dimethyl-6-bromothiochromane S-oxide | Sonogashira-type Coupling | 2-Methyl-3-butyn-2-ol, Pd catalyst | 4-[(4,4-Dimethyl)-thiochroman-6-yl]-2-methyl-3-butyn-2-ol-S-oxide | google.com |

| 4-[(4,4-Dimethyl)-thiochroman-6-yl]-2-methyl-3-butyn-2-ol-S-oxide | Deprotection/Elimination | Base | 4,4-Dimethyl-6-ethynylthiochromane-S-oxide | google.com |

The development of these robust industrial routes highlights the commercial significance of the 4,4-dimethylthiochroman scaffold as a crucial component in the synthesis of high-value pharmaceutical compounds.

Mechanistic Biological Investigations and Structure Activity Relationship Sar Derivations

Molecular Recognition and Binding Mechanisms with Biological Targets

The interaction of any bioactive compound with its biological targets is fundamental to its mechanism of action. For 4,4-Dimethylthiochroman-5-ol, understanding these interactions would require comprehensive molecular recognition and binding studies.

Thiochroman (B1618051) scaffolds have been investigated for their potential to inhibit various enzymes. To determine the specific profile of this compound, a battery of enzymatic assays would be necessary.

Monoamine Oxidase (MAO): Assays would be required to determine if this compound exhibits inhibitory activity against MAO-A and MAO-B, which are key enzymes in neurotransmitter metabolism.

Kinases: A broad panel of kinase assays would be needed to screen for any inhibitory effects on protein kinases, which are crucial regulators of cellular signaling pathways.

Carbonic Anhydrases: Inhibition studies against various carbonic anhydrase isoforms would reveal if the compound has potential activity in physiological processes regulated by these enzymes.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Enzyme Target | IC50 (µM) | Inhibition Type |

|---|---|---|

| MAO-A | Not Determined | Not Determined |

| MAO-B | Not Determined | Not Determined |

| Generic Kinase Panel | Not Determined | Not Determined |

| Carbonic Anhydrase I | Not Determined | Not Determined |

| Carbonic Anhydrase II | Not Determined | Not Determined |

The structural similarity of thiochromans to certain endogenous ligands suggests potential interactions with nuclear receptors.

Retinoid Receptors: Binding assays for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) would be essential to explore if this compound can act as a ligand for these receptors, which play vital roles in development and cellular differentiation.

Elucidation of Structure-Activity Relationships (SAR) in Thiochroman-5-ol Analogues

SAR studies are crucial for optimizing the biological activity of a lead compound. For thiochroman-5-ol analogues, systematic modifications would be needed to understand the contribution of different structural features.

The nature and position of substituents on the thiochroman ring can dramatically influence biological activity.

Aromatic Ring Substitution: The introduction of electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) ring of the thiochroman scaffold would provide insights into the electronic requirements for optimal activity.

Alkyl and Other Substituents: The effect of the gem-dimethyl group at the 4-position and the hydroxyl group at the 5-position would need to be systematically evaluated by synthesizing and testing analogues with different substituents at these positions.

Table 2: Illustrative SAR Data for Thiochroman-5-ol Analogues (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Analogue | Substitution | Biological Activity (Relative) |

|---|---|---|

| Thiochroman-5-ol | None | Baseline |

| This compound | 4,4-di-CH3 | Not Determined |

| 7-Methoxythiochroman-5-ol | 7-OCH3 | Not Determined |

| 7-Chlorothiochroman-5-ol | 7-Cl | Not Determined |

The stereochemistry of the hydroxyl group at the 5-position and any other chiral centers would likely have a significant impact on molecular recognition and biological activity.

Enantioselectivity: The synthesis and biological evaluation of individual enantiomers of this compound would be necessary to determine if one enantiomer is more active than the other.

Modulatory Effects on Cellular and Biochemical Pathways (mechanistic focus)

Ultimately, the biological activity of a compound is a result of its effects on cellular and biochemical pathways.

Signaling Pathway Analysis: Should enzymatic or receptor interactions be identified, further studies would be required to investigate the downstream effects on relevant signaling pathways, such as MAP kinase or PI3K/Akt pathways.

Gene Expression Profiling: Microarray or RNA-sequencing analysis could provide a broad overview of the changes in gene expression induced by this compound, offering clues to its mechanism of action.

Information regarding the biotransformation and metabolite characterization of this compound is not available in publicly accessible scientific literature.

Despite a comprehensive search for studies detailing the metabolic pathways of this compound, no specific research findings on the biotransformation or metabolite characterization of this particular chemical compound could be located.

General principles of xenobiotic metabolism suggest that a compound with the structure of this compound would likely undergo Phase I and Phase II biotransformation reactions.

Phase I reactions are typically mediated by cytochrome P450 (CYP) enzymes and introduce or expose functional groups. For a thiochroman derivative, potential Phase I metabolic pathways could include:

Oxidation: The sulfur atom in the thiochroman ring is a potential site for oxidation, which could lead to the formation of a sulfoxide (B87167) or sulfone. The aromatic ring and the dimethyl-substituted carbon could also be sites of hydroxylation.

Dehydrogenation: The alcohol group at the 5-position could be oxidized to a ketone.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Potential Phase II pathways for this compound and its metabolites could include:

Glucuronidation: The hydroxyl group is a primary site for conjugation with glucuronic acid.

Sulfation: The hydroxyl group could also be conjugated with a sulfate (B86663) group.

It is important to note that the specific enzymes involved and the major metabolites formed can only be determined through experimental studies, such as in vitro incubations with liver microsomes or in vivo studies in animal models. Without such studies, any discussion of the biotransformation of this compound remains speculative.

No data tables with detailed research findings on the metabolites of this compound can be provided due to the absence of published research on this topic.

Q & A

Q. What are the recommended synthetic routes for 4,4-Dimethylthiochroman-5-ol, and how can purity be optimized?

- Methodological Answer : A common synthetic approach involves cyclization reactions using precursors like 2-mercaptoacetophenone derivatives and dimethyl-substituted alkenes, catalyzed by acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) . Key steps include:

- Reaction Setup : Maintain anhydrous conditions to avoid side reactions.

- Purification : Sequential crystallization (using ethanol/water mixtures) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

- Yield Optimization : Adjust reaction temperature (80–100°C) and catalyst loading (5–10 mol%) to balance reaction rate and byproduct formation.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the hydroxyl proton (C5-OH) typically appears as a singlet near δ 4.8–5.2 ppm due to hydrogen bonding, while dimethyl groups (C4-CH₃) resonate as singlets at δ 1.2–1.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 212.0843 for C₁₁H₁₄OS₂) .

- IR Spectroscopy : O-H stretching (3200–3500 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) confirm functional groups .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer :

- Storage Conditions : Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the thiochroman ring .

- Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) monthly; discard if impurity peaks exceed 5% .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

- Methodological Answer : Spectral discrepancies often arise from tautomerism or solvent effects. For example:

- Tautomer Identification : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆. If C5-OH participates in keto-enol tautomerism, splitting patterns will shift between 25°C and 60°C .

- Solvent Optimization : Compare spectra in CDCl₃ (non-polar) vs. D₂O (polar) to assess hydrogen bonding’s impact on chemical shifts .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Electrophilic Substitution : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophiles (e.g., nitration) to the electron-rich C6 position of the thiochroman ring .

- Protection-Deprotection : Temporarily protect the C5-OH group with tert-butyldimethylsilyl (TBS) chloride to enable selective functionalization at other sites .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to design potent analogs .

Q. What experimental designs address low reproducibility in scaled-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust feed rates in real time .

- DoE (Design of Experiments) : Use a central composite design to optimize variables (catalyst concentration, temperature) and minimize batch-to-batch variability .

Data Interpretation & Contradiction Management

Q. How to reconcile conflicting bioassay results for this compound’s antioxidant activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.